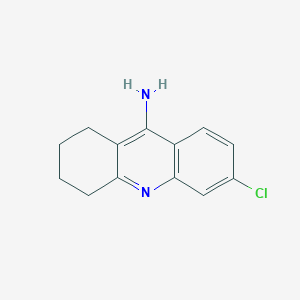

6-Chloro-1,2,3,4-tetrahydroacridin-9-amine

概要

説明

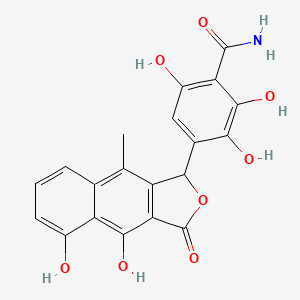

6-Chloro-1,2,3,4-tetrahydroacridin-9-amine is a member of the class of acridines that is 1,2,3,4-tetrahydroacridine substituted by an amino group at position 9 . It is used in the treatment of Alzheimer’s disease .

Synthesis Analysis

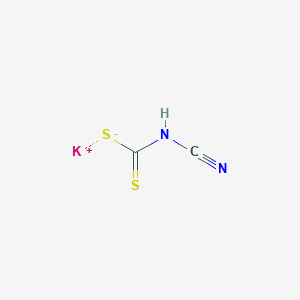

The synthesis of 1,2,3,4-tetrahydroacridin-9-amine involves the reaction of cyclohexanone and 2-aminobenzonitrile . Another synthesis method involves the reaction of 5-chloro-2-aminobenzonitrile with cyclohexanone .Molecular Structure Analysis

The molecular structure of this compound is C13H13ClN2 . The crystal structure of a similar compound, 7-chloro-N-(4-iodobenzyl)-1,2,3,4-tetrahydroacridin-9-amine, has been determined .Physical And Chemical Properties Analysis

The molecular weight of this compound is 232.71 g/mol. The boiling point of a similar compound, 1,2,3,4-Tetrahydroacridin-9-amine hydrochloride, is 409.4°C at 760 mmHg, and its melting point is 280-284°C .科学的研究の応用

Synthesis of Quinoxaline Derivatives

The compound is structurally similar to quinoxaline derivatives, which have been used in the synthesis of complex molecules . For example, it could potentially be used in the formation of 6-Chloro-1,2,3,4,2′,3′-hexahydro-4,1′-dimethyl-3,2′-dioxoquinoxaline-2-spiro-3′-indole .

Biological Activities

The compound shares structural similarities with 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, it could potentially have similar biological activities.

Reactant in Organic Synthesis

The compound could potentially be used as a reactant in organic synthesis, such as in the organocatalytic domino Michael-hemiacetalization .

Preparation of Biologically Active Molecules

The compound could potentially be used in the preparation of biologically and pharmacologically active molecules .

Hydrogenation Reactions

The compound could potentially be used in hydrogenation reactions, as suggested by a study on the practical synthesis of (6-Chloro-3-pyridyl)methylamine .

作用機序

Target of Action

The primary target of 6-Chloro-1,2,3,4-tetrahydroacridin-9-amine, also known as Tacrine, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

Tacrine exerts its therapeutic effect by enhancing cholinergic function. It increases the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by AChE . This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, enhancing the transmission of nerve signals .

Biochemical Pathways

The biochemical pathway primarily affected by Tacrine is the cholinergic pathway . By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve signals. This can help alleviate the symptoms of diseases characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .

Pharmacokinetics

It is known that tacrine is a small molecule, which suggests that it may be well-absorbed and distributed throughout the body

Result of Action

The molecular and cellular effects of Tacrine’s action primarily involve the enhancement of cholinergic function. By inhibiting AChE and increasing the concentration of acetylcholine at cholinergic synapses, Tacrine can enhance nerve signal transmission. This can help improve memory and cognition in patients with Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of Tacrine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and sealed in dry conditions to maintain its stability

Safety and Hazards

The current use of tacrine, a similar compound to 6-Chloro-1,2,3,4-tetrahydroacridin-9-amine, is limited due to its poor oral bioavailability, the necessity for four daily doses, and serious side effects (including nausea, vomiting, dry mouth, indigestion, diarrhea, loss of appetite, urinary incontinence, collapse, convulsions, and hepatotoxicity) .

将来の方向性

Inhibitions of pathogen-specific enzymes with acridines play roles in the cure of various diseases. Thus, acridines can serve for treatment of various tropical diseases caused by protozoal parasites e.g. African sleeping sickness, antibacterial agents for combating e.g. tuberculosis, antiviral agent for combating HIV . Moreover, interactions with the immune system can overcome failure of the human immune system suppressing either cancer or massive autoimmune response .

特性

IUPAC Name |

6-chloro-1,2,3,4-tetrahydroacridin-9-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h5-7H,1-4H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZMDBQRGRRPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5778-84-7 | |

| Record name | 6-Chlorotacrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005778847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLOROTACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5T9A4VHZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-9H-pyrido[3,4-b]indole](/img/structure/B3329251.png)

![Methyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B3329309.png)

![Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3329329.png)